

Spectroscopic Data for 2-Bromo-N-methylpyridin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-N-methylpyridin-4-amine

Cat. No.: B2456387

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **2-Bromo-N-methylpyridin-4-amine** (CAS No: 847799-64-8).^[1] Given the limited availability of publicly accessible experimental spectra for this specific compound, this document focuses on predicted data derived from established spectroscopic principles, supported by data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for molecular characterization and synthesis verification.

Introduction: The Importance of Spectroscopic Characterization

2-Bromo-N-methylpyridin-4-amine is a substituted pyridine derivative. Such compounds are pivotal building blocks in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and its substituents. The bromine atom can be functionalized through various cross-coupling reactions, while the secondary amine offers a site for further derivatization.

Accurate structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide a detailed "fingerprint" of a molecule's structure. This guide offers a predictive analysis of the expected spectroscopic data for **2-Bromo-N-methylpyridin-4-amine**, equipping researchers with the necessary information to identify and characterize this compound in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2-Bromo-N-methylpyridin-4-amine**, both ^1H and ^{13}C NMR are essential for unambiguous structural confirmation.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum will provide information on the number of different types of protons and their connectivity. The pyridine ring protons are influenced by the electron-withdrawing bromine atom and the electron-donating N-methylamino group.

Table 1: Predicted ^1H NMR Data for **2-Bromo-N-methylpyridin-4-amine** (in CDCl_3)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Rationale
H-6	~7.9 - 8.1	Doublet (d)	~5.5 Hz	Located ortho to the ring nitrogen, leading to a downfield shift. Coupled to H-5.
H-5	~6.5 - 6.7	Doublet of doublets (dd)	~5.5 Hz, ~2.5 Hz	Coupled to both H-6 and H-3.
H-3	~6.3 - 6.5	Doublet (d)	~2.5 Hz	Located ortho to the electron-donating amino group, resulting in an upfield shift. Coupled to H-5.
N-H	Broad singlet	Variable	N/A	Chemical shift is concentration and solvent dependent.
N-CH ₃	~2.9 - 3.1	Singlet (s)	N/A	Methyl protons adjacent to a nitrogen atom.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals, corresponding to the five carbons of the pyridine ring and the N-methyl carbon.

Table 2: Predicted ¹³C NMR Data for **2-Bromo-N-methylpyridin-4-amine** (in CDCl₃)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C-2	~140 - 142	Carbon bearing the bromine atom, significantly deshielded.
C-4	~152 - 154	Carbon attached to the electron-donating amino group, shifted downfield.
C-6	~148 - 150	Carbon adjacent to the ring nitrogen.
C-5	~110 - 112	Influenced by the adjacent amino group.
C-3	~105 - 107	Shielded by the ortho amino group.
N-CH ₃	~30 - 32	Typical range for a methyl group attached to a nitrogen.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.

Materials & Equipment:

- **2-Bromo-N-methylpyridin-4-amine** sample
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)
- 5 mm NMR tube and cap
- Pipette or syringe
- NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Accurately weigh approximately 5-10 mg of the sample into a clean, dry vial.
- Dissolve the sample in approximately 0.7 mL of the deuterated solvent.
- Transfer the solution to the NMR tube.
- Data Acquisition:
 - Insert the tube into the NMR spectrometer.
 - Lock and shim the spectrometer to ensure a homogeneous magnetic field.
 - Acquire the ^1H spectrum using standard parameters.
 - Acquire the ^{13}C spectrum, which may require a longer acquisition time due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H spectrum and reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For **2-Bromo-N-methylpyridin-4-amine**, the most notable feature in the mass spectrum will be the isotopic pattern of bromine.

Predicted Mass Spectrum (Electron Ionization - EI)

Electron Ionization (EI) is a hard ionization technique that causes fragmentation of the molecule.

Table 3: Predicted Mass Spectrometry Data (EI) for **2-Bromo-N-methylpyridin-4-amine**

Ion	Predicted m/z	Description & Expected Relative Intensity
[M] ⁺	186	Molecular ion containing the ⁷⁹ Br isotope.
[M+2] ⁺	188	Molecular ion containing the ⁸¹ Br isotope. Expected intensity is ~98% of the M ⁺ peak.
[M-Br] ⁺	107	Fragment resulting from the loss of the bromine atom.
[M-CH ₃] ⁺	171/173	Fragment from the loss of the methyl group, showing the Br isotope pattern.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials & Equipment:

- **2-Bromo-N-methylpyridin-4-amine** sample
- High-purity volatile solvent (e.g., Dichloromethane)
- GC-MS system

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent.
- GC Method:
 - Injector Temperature: 250 °C

- Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C.
- Carrier Gas: Helium.
- MS Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
 - Source Temperature: ~230 °C.
- Data Acquisition: Inject a small volume (e.g., 1 μ L) of the sample solution into the GC.
- Data Processing: Analyze the total ion chromatogram (TIC) to identify the peak for the compound and extract the corresponding mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum will show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-N bonds.

Table 4: Predicted FT-IR Data for **2-Bromo-N-methylpyridin-4-amine** (Neat)

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Rationale
N-H stretch	3350 - 3310 cm ⁻¹	Characteristic for a secondary amine.[2]
C-H stretch (aromatic)	3000 - 3100 cm ⁻¹	Stretching vibrations of the C-H bonds on the pyridine ring.[3]
C-H stretch (aliphatic, -CH ₃)	2850 - 3000 cm ⁻¹	Stretching vibrations of the methyl group C-H bonds.[3]
C=N and C=C stretch (pyridine ring)	1550 - 1610 cm ⁻¹	Ring stretching vibrations.[3]
N-H bend	1500 - 1550 cm ⁻¹	Bending vibration of the N-H bond.
C-N stretch (aromatic amine)	1335 - 1250 cm ⁻¹	Stretching of the C-N bond connecting the amine to the ring.[2]
C-Br stretch	900 - 1100 cm ⁻¹	Stretching vibration of the carbon-bromine bond.[3]

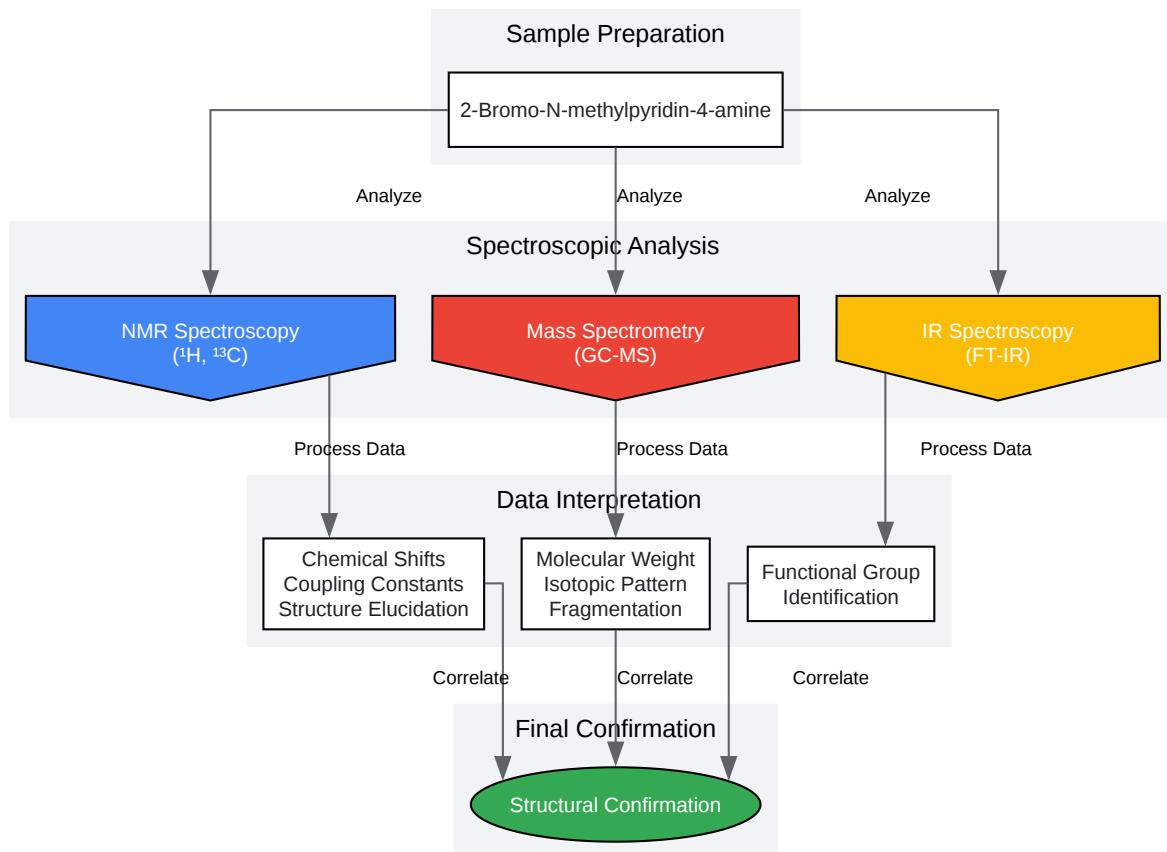
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups.

Materials & Equipment:

- **2-Bromo-N-methylpyridin-4-amine** sample (solid)
- FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:


- Background Spectrum: Ensure the ATR crystal is clean and acquire a background spectrum.

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.
- Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **2-Bromo-N-methylpyridin-4-amine**.

Workflow for Spectroscopic Analysis of 2-Bromo-N-methylpyridin-4-amine

[Click to download full resolution via product page](#)

Caption: General experimental workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-N-methylpyridin-4-amine | 847799-64-8 [sigmaaldrich.cn]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Data for 2-Bromo-N-methylpyridin-4-amine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2456387#spectroscopic-data-for-2-bromo-n-methylpyridin-4-amine-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com